

Sourcing and Application of High-Purity Z-7-Tetradecenal for Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Z-7-Tetradecenal*

Cat. No.: *B104267*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(Z)-7-Tetradecenal is a naturally occurring unsaturated aldehyde and a significant semiochemical, primarily known for its role as a sex pheromone in various insect species. Its high specificity makes it a valuable tool in integrated pest management (IPM) strategies, ecological research, and the study of insect behavior and neurophysiology. This document provides detailed application notes and protocols for the effective use of high-purity **Z-7-Tetradecenal** in research settings, with a focus on sourcing, experimental design, and data interpretation.

Sourcing High-Purity Z-7-Tetradecenal

For research applications, particularly those involving sensitive biological assays, the purity of **Z-7-Tetradecenal** is critical. Impurities can lead to ambiguous or erroneous results. Several chemical suppliers specialize in high-purity semiochemicals. When sourcing, it is imperative to request a certificate of analysis (CoA) detailing the chemical purity, isomeric purity (Z/E ratio), and the analytical methods used for verification (e.g., GC-MS, NMR).

Table 1: Potential Suppliers of High-Purity **Z-7-Tetradecenal**

Supplier	Website	Purity	Notes
Bedoukian Research, Inc.	--INVALID-LINK--	Typically >95%	Offers custom synthesis and manufacturing from small to large scale.[1]
Smolecule	--INVALID-LINK--	In Stock	Intended for research purposes only.[2]
BenchChem	--INVALID-LINK--	Inquire for details	Provides a range of biochemicals for research.
ChemicalBook	--INVALID-LINK--	Varies by supplier	Platform listing multiple suppliers; purity should be verified with the specific vendor.[2]
Kunming Biohome Technology Co. Ltd.	--INVALID-LINK--	≥95%	Specializes in semiochemicals and pheromones.[3]
BOC Sciences	--INVALID-LINK--	≥95%	Offers a variety of special chemicals for research.[4]
Guidechem	--INVALID-LINK--	Varies by supplier	A chemical database that connects buyers with suppliers.[5]

Chemical and Physical Properties

Understanding the physicochemical properties of **Z-7-Tetradecenal** is essential for its proper handling, storage, and use in experimental protocols.

Table 2: Physicochemical Properties of **Z-7-Tetradecenal**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₆ O	[2][4]
Molecular Weight	210.36 g/mol	[2][4]
CAS Number	65128-96-3	[2]
Appearance	Colorless to pale yellow liquid/oil	[1][4]
Boiling Point	297.4 °C at 760 mmHg (estimated)	[6]
Solubility	Soluble in organic solvents (e.g., hexane, chloroform, ethanol); insoluble in water.	[1][4]
Storage Temperature	-20°C for long-term storage.	[6]

Application in Research

High-purity **Z-7-Tetradecenal** is utilized in a variety of research applications, primarily centered on insect chemical ecology.

- Pheromone Research: It is a key component in studying insect communication and attraction mechanisms.[7]
- Integrated Pest Management (IPM): Used in traps for monitoring and mass trapping of pest species, and in mating disruption strategies to control pest populations without conventional insecticides.[7]
- Flavor and Fragrance Research: Its distinct odor profile is of interest in the food and fragrance industries.[7]
- Neurobiology: Employed to investigate the structure and function of olfactory receptors and signaling pathways in insects.

Experimental Protocols

The following are detailed protocols for common research applications of **Z-7-Tetradecenal**.

Preparation of Z-7-Tetradecenal Solutions

Accurate preparation of test solutions is fundamental to obtaining reliable and reproducible results.

Materials:

- High-purity **Z-7-Tetradecenal**
- High-purity solvent (e.g., hexane, HPLC grade)
- Glass vials with PTFE-lined caps
- Micropipettes

Protocol:

- Stock Solution Preparation: In a fume hood, prepare a stock solution of a known concentration. For example, to create a 10 mg/mL solution, accurately weigh 10 mg of **Z-7-Tetradecenal** and dissolve it in 1 mL of hexane.
- Serial Dilutions: Perform serial dilutions from the stock solution to obtain the desired range of concentrations for your experiment (e.g., 100 µg/µL, 10 µg/µL, 1 µg/µL, 0.1 µg/µL, 0.01 µg/µL).
- Storage: Store the solutions in sealed glass vials at -20°C to prevent degradation and evaporation.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

Materials:

- Intact insect or excised antenna

- **Z-7-Tetradecenal** solutions of varying concentrations
- Solvent for control
- Insect saline solution
- Glass capillary microelectrodes
- Micromanipulators
- High-impedance DC amplifier and data acquisition system
- Air delivery system with purified and humidified air
- Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

Protocol:

- Insect Preparation: Anesthetize the insect (e.g., by chilling). For excised antenna preparation, carefully remove an antenna at its base.
- Electrode Placement: Mount the insect or the excised antenna. Place the recording electrode at the distal tip of the antenna and the reference electrode at the base or in the head capsule. Ensure good electrical contact using conductive gel or saline solution.
- Stimulus Preparation: Apply a known volume (e.g., 10 μ L) of a **Z-7-Tetradecenal** dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate for 30-60 seconds. Prepare a solvent-only control pipette.
- Data Recording:
 - Deliver a continuous stream of purified, humidified air over the antenna.
 - Deliver a puff of the stimulus into the airstream.
 - Record the resulting depolarization (EAG response) in millivolts (mV).
 - Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

- Data Analysis: Measure the peak amplitude of the EAG response. Subtract the average response to the solvent control to normalize the data. Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Table 3: Example EAG Dose-Response Data for a Hypothetical Insect Species

Z-7-Tetradecenal Concentration ($\mu\text{g}/\mu\text{L}$)	Mean EAG Response (mV) \pm SEM
0 (Control)	0.1 \pm 0.02
0.001	0.5 \pm 0.08
0.01	1.2 \pm 0.15
0.1	2.5 \pm 0.22
1	4.8 \pm 0.35
10	4.6 \pm 0.31

Y-Tube Olfactometer Bioassay

This behavioral assay assesses the preference of an insect for **Z-7-Tetradecenal** in a two-choice paradigm.

Materials:

- Y-tube olfactometer
- Air pump and flow meters
- Activated charcoal filter and humidification flask
- Odor sources (e.g., filter paper)
- **Z-7-Tetradecenal** solution and solvent control
- Test insects

Protocol:

- Setup: Clean the Y-tube thoroughly to remove any residual odors. Connect an air source to both arms, ensuring a constant and equal airflow.
- Odor Source Preparation: Apply a specific concentration of **Z-7-Tetradecenal** to an odor source and place it in the designated arm of the olfactometer. Place a solvent-only control in the other arm.
- Insect Introduction: Release a single insect at the base of the Y-tube.
- Data Collection: Record the first choice of the insect (i.e., which arm it enters) and the time spent in each arm for a set duration.
- Data Analysis: Use a chi-square test or a similar statistical analysis to determine if there is a significant preference for the arm containing **Z-7-Tetradecenal**.

Field Trapping

Field trapping is used to monitor insect populations and evaluate the attractiveness of **Z-7-Tetradecenal** under natural conditions.

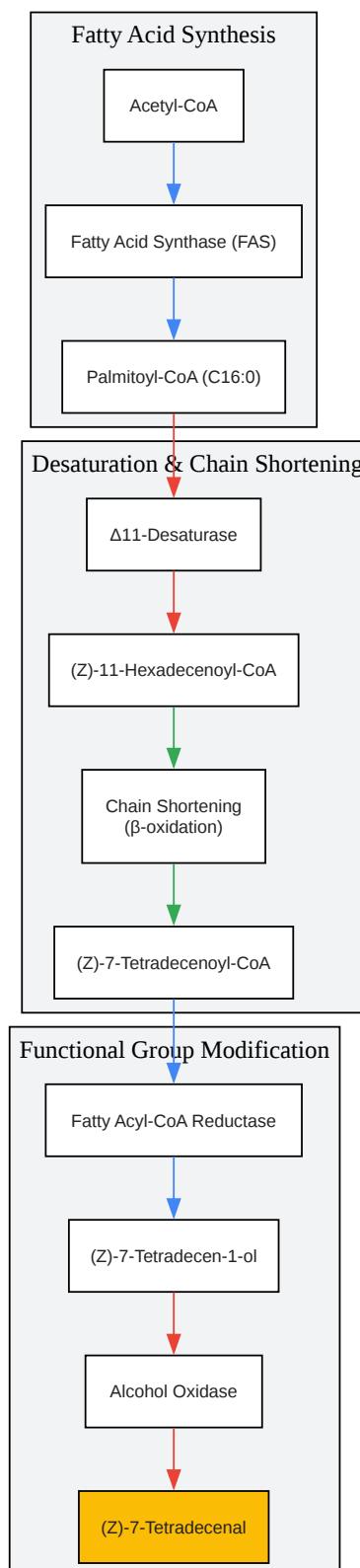
Materials:

- Pheromone traps (e.g., sticky traps, funnel traps)
- Pheromone lures (e.g., rubber septa, polyethylene vials)
- High-purity **Z-7-Tetradecenal**
- Solvent
- Control lures (solvent only)

Protocol:

- Lure Preparation: Prepare a stock solution of **Z-7-Tetradecenal** in a suitable solvent. Load the desired amount of the pheromone solution onto the lure dispenser (e.g., 100 µg per rubber septum). Allow the solvent to evaporate completely.

- Experimental Design:
 - Select a suitable field site with a known population of the target insect.
 - Use a randomized block design with multiple replicates to minimize environmental variability.
 - Maintain a sufficient distance between traps (e.g., at least 20 meters) to avoid interference.
- Trap Deployment: Place the baited traps and control traps in the field according to the experimental design.
- Data Collection: Check the traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.
- Data Analysis: Use statistical methods (e.g., ANOVA) to compare the mean number of insects captured in pheromone-baited traps versus control traps.

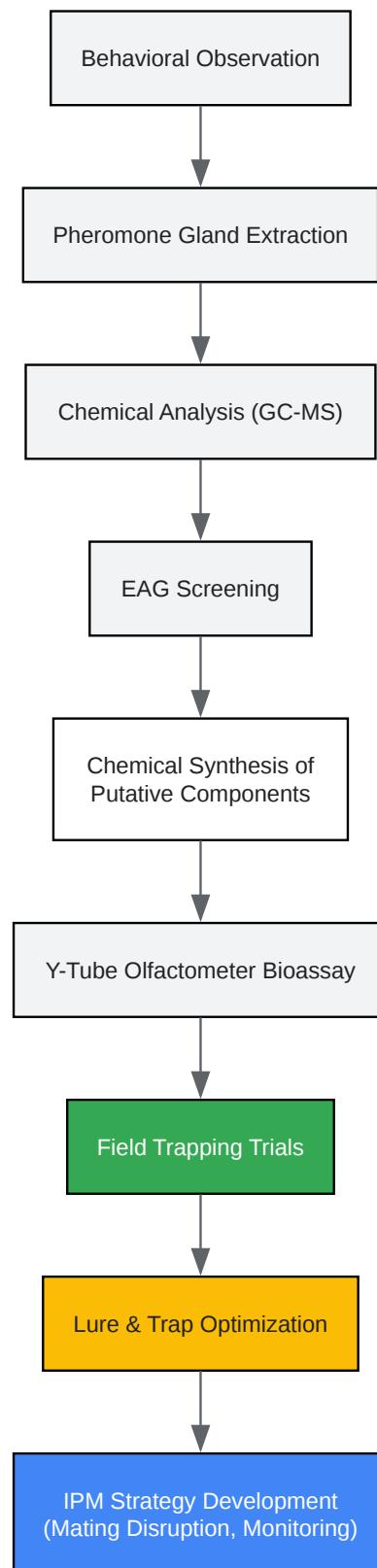

Table 4: Example Field Trapping Efficacy Data

Treatment	Mean No. of Target Insects Captured per Trap per Week \pm SEM
Z-7-Tetradecenal (100 μ g)	45.6 \pm 5.2
Control (Solvent only)	1.2 \pm 0.4

Visualization of Pathways and Workflows

Biosynthesis of Z-7-Tetradecenal

The biosynthesis of **Z-7-Tetradecenal** in insects typically originates from fatty acid metabolism. A common pathway involves the desaturation of a saturated fatty acid precursor, followed by chain shortening and modification of the terminal functional group.


[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Z-7-Tetradecenal** in insects.

Olfactory Signaling Pathway

The perception of **Z-7-Tetradecenal** by an insect begins with its binding to an olfactory receptor (OR) on the surface of an olfactory receptor neuron (ORN) located in the antenna. This binding event triggers a cascade of intracellular signals, leading to the generation of an action potential.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-7-tetradecenal, 65128-96-3 [thegoodsentscompany.com]
- 2. Buy Z-7-Tetradecenal | 65128-96-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Sourcing and Application of High-Purity Z-7-Tetradecenal for Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104267#sourcing-high-purity-z-7-tetradecenal-for-research-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com